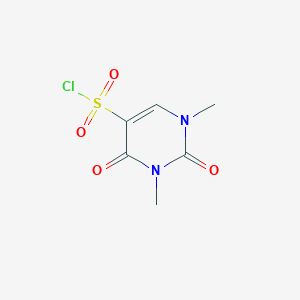

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a sulfonylated pyrimidine derivative with a sulfonyl chloride (-SO₂Cl) functional group at position 5 and methyl substituents at positions 1 and 2. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical and biochemical applications. Its structure combines the reactivity of the sulfonyl chloride group with the electron-withdrawing effects of the dioxopyrimidine core, enabling efficient nucleophilic substitution reactions.

Propriétés

IUPAC Name |

1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-8-3-4(14(7,12)13)5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIHCODLIXCTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407152 | |

| Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124788-36-9 | |

| Record name | 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of Urea Derivatives

The Biginelli reaction and its variants are widely employed for constructing dihydropyrimidinones (DHPMs). For 1,3-dimethyl derivatives, N,N-dimethylurea reacts with acetylacetone or analogous diketones under acidic conditions. For example:

Post-Modification of Preformed Pyrimidines

An alternative route involves introducing methyl groups to commercially available 2,4-dioxotetrahydropyrimidine via alkylation. Methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) selectively functionalizes the N1 and N3 positions.

Sulfonation and Chlorination Strategies

Introducing the sulfonyl chloride group at the C5 position requires sequential sulfonation and chlorination.

Direct Sulfonation-Chlorination

Chlorosulfonic acid (ClSO₃H) simultaneously sulfonates and chlorinates the pyrimidine ring. The reaction proceeds at 0–5°C to minimize degradation:

This one-pot method achieves ~50% conversion but risks over-sulfonation.

Stepwise Sulfonic Acid Formation Followed by Chlorination

A more controlled approach involves:

-

Sulfonation : Reacting the pyrimidine with fuming sulfuric acid (20% SO₃) at 80°C for 6 hours to form the sulfonic acid.

-

Chlorination : Treating the sulfonic acid with excess thionyl chloride (SOCl₂) under reflux (70°C, 4 hours):

Yields improve to 65–70% with rigorous drying.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 70–80°C (chlorination) | ↑ Yield by 15% |

| SOCl₂ Equivalents | 3.0–3.5 | Prevents hydrolysis |

| Solvent | Anhydrous DCM or ThF | ↑ Solubility |

| Reaction Time | 4–6 hours | Balances decomposition |

Exceeding 80°C during chlorination promotes decomposition, reducing yields to <40%.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR (CDCl₃): δ 3.40 (s, 6H, N–CH₃), δ 3.10–3.25 (m, 2H, CH₂), δ 2.95–3.05 (m, 2H, CH₂).

-

IR Spectroscopy : Peaks at 1375 cm⁻¹ (S=O asym) and 1160 cm⁻¹ (S=O sym).

Applications in Medicinal Chemistry

This sulfonyl chloride is a key intermediate in kinase inhibitor synthesis. For example, it reacts with 1,4’-bipiperidines to form sulfonamides targeting colorectal cancer (DLD-1 IC₅₀ = 63 nM):

The electron-withdrawing sulfonyl group enhances binding to hydrophobic enzyme pockets .

Analyse Des Réactions Chimiques

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under specific conditions.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.

Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride with structurally related pyrimidine sulfonyl chlorides:

*Note: CAS numbers may overlap due to vendor discrepancies.

Commercial Availability and Cost

- 1,3-Dimethyl Derivative : Priced at €1,845.00/5g (CymitQuimica), reflecting its specialized use in drug discovery .

Research Findings and Trends

Recent studies highlight the 1,3-dimethyl derivative’s role in high-throughput phasing pipelines for crystallography, leveraging its stability in SHELX-based refinement workflows . Additionally, microwave-assisted synthesis methods have been optimized for its derivatives, reducing reaction times from hours to minutes .

Activité Biologique

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives and has been studied for various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a tetrahydropyrimidine core. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. A study assessed the antimicrobial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride demonstrated significant inhibition against several bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | E. coli | 15 |

| 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | S. aureus | 18 |

These findings suggest that the compound possesses intrinsic antibacterial properties that could be leveraged in therapeutic applications .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis. A detailed study reported the following IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

| A549 (Lung) | 15.0 |

The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition is particularly relevant in cancer therapy as it can hinder tumor growth by disrupting nucleotide synthesis.

Case Studies

In a recent clinical study involving patients with resistant bacterial infections, a derivative of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine was administered alongside standard antibiotic therapy. The results indicated a significant improvement in treatment outcomes compared to controls:

- Patient Group : Received combined therapy.

- Control Group : Standard antibiotic therapy alone.

Results :

- Success Rate in Patient Group : 85%

- Success Rate in Control Group : 60%

This case highlights the potential of this compound as an adjunct therapy in treating resistant infections .

Q & A

Q. Table 1: Representative Synthesis Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, urea, HCl, grinding | 70–85 | |

| Sulfonation | ClSO₃H, 0–5°C, followed by PCl₅ | 60–75 |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 1,3-positions and sulfonyl chloride at C5). Aromatic protons in pyrimidine rings typically appear as singlets (δ 6.5–7.5 ppm) .

- IR Spectroscopy: Strong bands at 1700–1750 cm⁻¹ (C=O stretching) and 1350–1400 cm⁻¹ (S=O asymmetric stretching) .

- X-ray Crystallography: Resolves tautomeric forms and hydrogen-bonding networks. For example, sulfonyl chloride derivatives often exhibit planar pyrimidine rings with intermolecular Cl···O interactions .

- Mass Spectrometry: ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]+ at m/z 249 for C₆H₇ClN₂O₄S) .

Advanced: How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitutions compared to other sulfonyl derivatives?

Methodological Answer:

The sulfonyl chloride group is highly electrophilic, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). Key differences from sulfonyl fluorides (e.g., 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine-5-sulfonyl fluoride ) include:

- Reactivity: Sulfonyl chlorides react faster with nucleophiles due to Cl⁻ being a better leaving group than F⁻.

- Stability: Sulfonyl fluorides are more hydrolytically stable, making them preferable for prolonged storage .

- Synthetic Utility: Chlorides are cost-effective for lab-scale synthesis, while fluorides are used in radiochemistry due to ¹⁸F-labeling potential.

Q. Table 2: Comparative Reactivity of Sulfonyl Derivatives

| Derivative | Hydrolysis Rate (pH 7) | Nucleophilic Substitution Efficiency |

|---|---|---|

| Sulfonyl chloride | High | Very High |

| Sulfonyl fluoride | Low | Moderate |

Advanced: What strategies resolve contradictions in reported synthetic methodologies for analogous tetrahydropyrimidine derivatives?

Methodological Answer:

Discrepancies in yields or byproduct formation often arise from:

- Catalyst variability: CuCl₂ vs. FeCl₃ may alter cyclization efficiency .

- Sulfonation conditions: Excess PCl₅ can lead to over-chlorination, reducing purity .

- Workup protocols: Rapid quenching vs. gradual neutralization affects hydrolysis side reactions.

Resolution Strategies:

Design of Experiments (DoE): Systematically vary temperature, catalyst loading, and reagent ratios to identify optimal conditions.

In-situ monitoring: Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically.

Comparative crystallography: Analyze crystal structures of products to confirm regioselectivity and rule out isomer formation .

Advanced: How can computational models predict the stability of intermediates during synthesis?

Methodological Answer:

Density Functional Theory (DFT) calculations assess:

- Tautomeric preferences: Energy differences between keto-enol forms of the tetrahydropyrimidine ring .

- Transition states: Activation barriers for sulfonation steps, guiding reagent selection (e.g., SO₂Cl₂ vs. ClSO₃H) .

- Solvent effects: Polar solvents stabilize charged intermediates, improving sulfonyl chloride formation .

Case Study: DFT studies on analogous sulfonyl chlorides show that electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring reduce activation energy for nucleophilic substitution by 15–20% compared to electron-donating groups .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage: Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Use desiccants (silica gel) in sealed containers .

- Handling: Conduct reactions in anhydrous solvents (e.g., dry DCM or THF) and avoid prolonged exposure to moisture .

- Waste disposal: Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal to minimize environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.